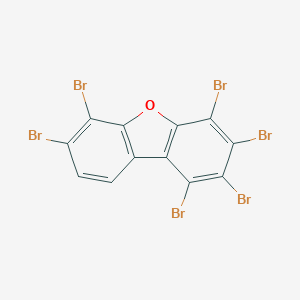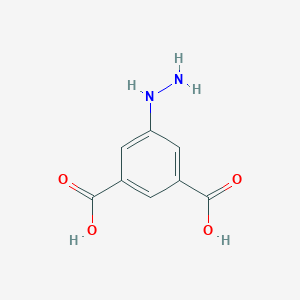
5-Hydrazinylbenzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine is a fluorescent probe made from the conjugation of the phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine to sulforhodamine 101, a red fluorescent dye. This compound displays excitation and emission spectra of 586 and 605 nanometers, respectively . It integrates into phospholipid bilayers and is used for imaging solid-supported lipid bilayers, detecting protein-ligand binding on bilayers, and monitoring colocalization of lipid probes in liposomes via resonance energy transfer .
Mechanism of Action
Target of Action
The primary target of 5-Hydrazinylbenzene-1,3-dicarboxylic acid is the MurE ligase enzyme . This enzyme plays a crucial role in the early stages of peptidoglycan biosynthesis, which is an essential component of the bacterial cell wall . The MurE ligase catalyzes the addition of L-Lysine in Gram-positive bacteria or meso-diaminopimelic acid in most Gram-negative bacteria .
Mode of Action
This compound interacts with its target, the MurE ligase, by mimicking the structure of glutamic acid . This interaction inhibits the function of the MurE ligase, thereby disrupting the biosynthesis of peptidoglycan and affecting the integrity of the bacterial cell wall .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway, specifically the step catalyzed by the MurE ligase . By inhibiting this enzyme, this compound prevents the formation of the peptidoglycan layer, which is crucial for maintaining the structural integrity of bacterial cells .
Result of Action
The inhibition of the MurE ligase by this compound leads to the disruption of peptidoglycan biosynthesis . This results in a weakened bacterial cell wall, which can lead to osmotic lysis and ultimately, the death of the bacterial cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine is synthesized by conjugating the phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine with sulforhodamine 101. The reaction typically involves the activation of the carboxyl group of sulforhodamine 101, followed by its coupling with the amino group of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine under mild conditions .
Industrial Production Methods
Industrial production of sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine involves large-scale synthesis using automated peptide synthesizers and purification through high-performance liquid chromatography. The compound is then lyophilized and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine primarily undergoes conjugation reactions due to the presence of reactive functional groups. It can also participate in resonance energy transfer reactions when integrated into lipid bilayers .
Common Reagents and Conditions
Common reagents used in the synthesis of sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine include activating agents like N,N’-dicyclohexylcarbodiimide and coupling agents such as N-hydroxysuccinimide. The reactions are typically carried out in organic solvents like dimethylformamide or dichloromethane under mild conditions .
Major Products Formed
The major product formed from the conjugation reaction is sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine itself. By-products may include unreacted starting materials and side products from the activation and coupling agents .
Scientific Research Applications
Sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for studying lipid bilayers and membrane dynamics
Biology: Employed in imaging techniques to visualize cellular structures and monitor protein-ligand interactions
Medicine: Utilized in diagnostic assays and therapeutic research to track cellular processes and drug delivery systems
Industry: Applied in the development of biosensors and nanotechnology for detecting and quantifying biological molecules
Comparison with Similar Compounds
Sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific excitation and emission spectra, which make it highly suitable for fluorescence imaging applications. Similar compounds include:
Texas Red (Sulforhodamine 101): Another red fluorescent dye with similar excitation and emission spectra, used for neuronal morphology studies and as a cell type-selective fluorescent marker.
Rhodamine 800: A near-infrared fluorescent dye used in various imaging applications.
BODIPY FL: A green fluorescent dye used for labeling and imaging biological molecules.
Sulforhodamine 101 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine stands out due to its integration into phospholipid bilayers and its specific use in resonance energy transfer microscopy .
Properties
IUPAC Name |
5-hydrazinylbenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-10-6-2-4(7(11)12)1-5(3-6)8(13)14/h1-3,10H,9H2,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVVTFIXGGRKET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)NN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378238 |
Source


|
| Record name | 5-hydrazinylbenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121385-69-1 |
Source


|
| Record name | 5-hydrazinylbenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

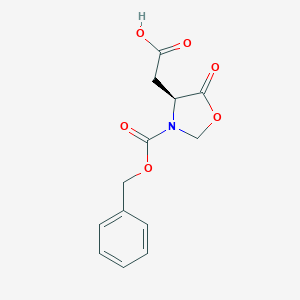
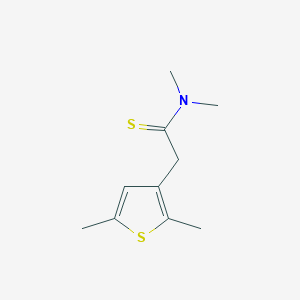
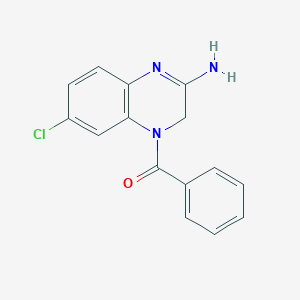
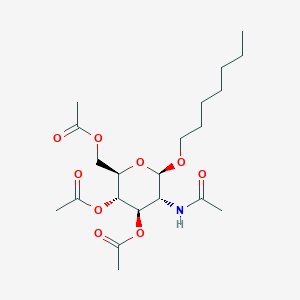
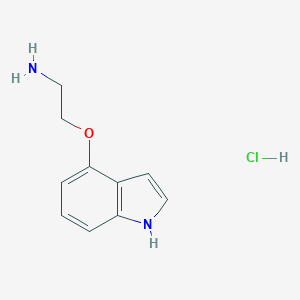
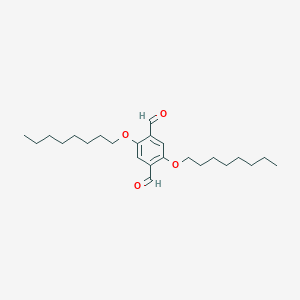

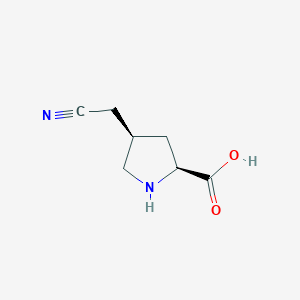
![4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B43989.png)
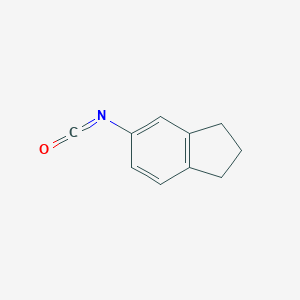

![6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione](/img/structure/B43996.png)
